molecular formula C6H12ClNO3S B1492913 (Diethylcarbamoyl)methanesulfonyl chloride CAS No. 1354703-05-1

(Diethylcarbamoyl)methanesulfonyl chloride

Cat. No.: B1492913
CAS No.: 1354703-05-1
M. Wt: 213.68 g/mol
InChI Key: FXUGFUMLZJGERA-UHFFFAOYSA-N
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Description

(Diethylcarbamoyl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethylcarbamoyl)methanesulfonyl chloride typically involves the reaction of diethylcarbamoyl chloride with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to remove any impurities and ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

(Diethylcarbamoyl)methanesulfonyl chloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as alcohols, amines, and thiols can react with this compound under various conditions.

Major Products Formed

  • Oxidation: : The oxidation of this compound can lead to the formation of carboxylic acids or sulfonic acids.

  • Reduction: : Reduction reactions can produce amines or alcohols as the major products.

  • Substitution: : Substitution reactions can result in the formation of esters, amides, or thioesters.

Scientific Research Applications

(Diethylcarbamoyl)methanesulfonyl chloride is used in various scientific research applications, including:

  • Chemistry: : It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

  • Biology: : It can be used to modify biomolecules or to study enzyme-substrate interactions.

  • Medicine: : It may be used in the development of pharmaceuticals or as a tool in medicinal chemistry research.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (Diethylcarbamoyl)methanesulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the sulfonyl chloride group can act as an electrophile, reacting with nucleophiles to form new chemical bonds. The molecular targets and pathways involved will vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

(Diethylcarbamoyl)methanesulfonyl chloride is similar to other sulfonyl chloride compounds, such as methanesulfonyl chloride and benzenesulfonyl chloride. it is unique in its structure and reactivity due to the presence of the diethylcarbamoyl group. This group can influence the compound's reactivity and the types of reactions it can undergo.

Similar Compounds

  • Methanesulfonyl chloride

  • Benzenesulfonyl chloride

  • Toluenesulfonyl chloride

Properties

IUPAC Name

2-(diethylamino)-2-oxoethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-3-8(4-2)6(9)5-12(7,10)11/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUGFUMLZJGERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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